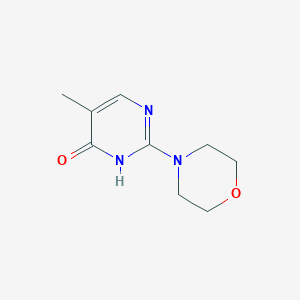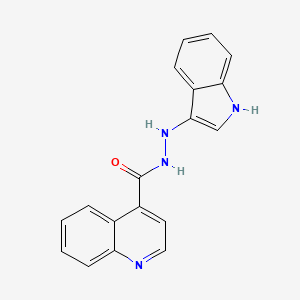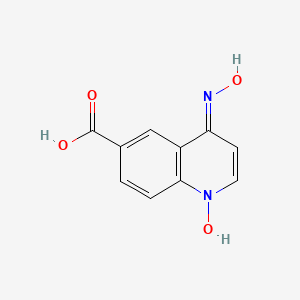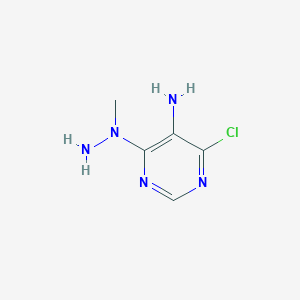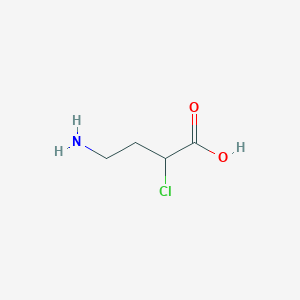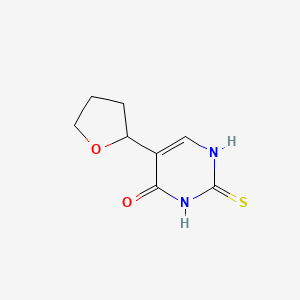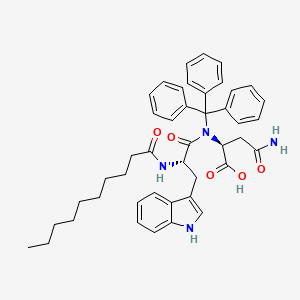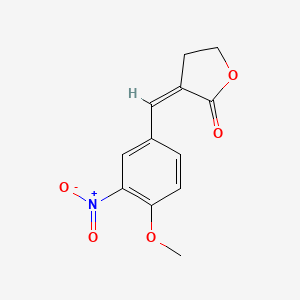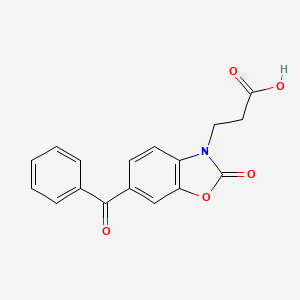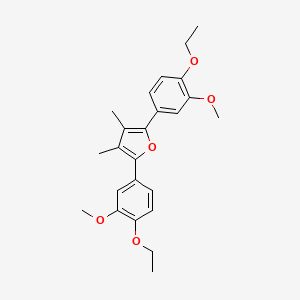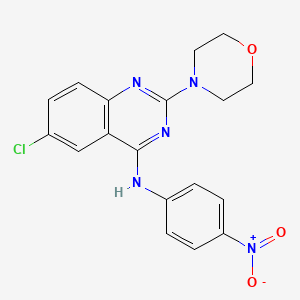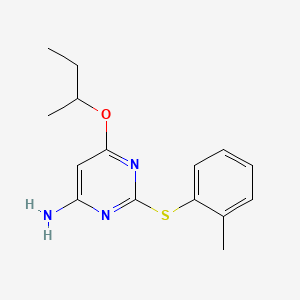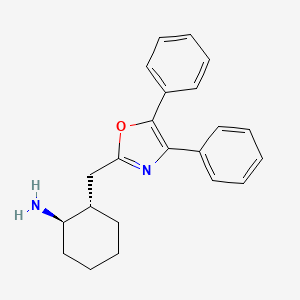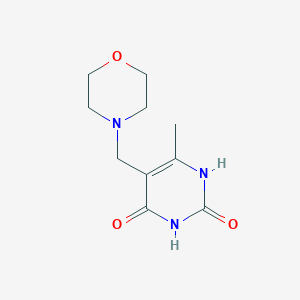![molecular formula C18H18Cl2F2N2 B12916545 (3S)-N,N-bis[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine CAS No. 820983-96-8](/img/structure/B12916545.png)
(3S)-N,N-bis[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N,N-Bis(2-chloro-4-fluorobenzyl)pyrrolidin-3-amine is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with two 2-chloro-4-fluorobenzyl groups. It has gained significant attention due to its potential therapeutic and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,N-Bis(2-chloro-4-fluorobenzyl)pyrrolidin-3-amine typically involves the reaction of pyrrolidine with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of (S)-N,N-Bis(2-chloro-4-fluorobenzyl)pyrrolidin-3-amine may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N,N-Bis(2-chloro-4-fluorobenzyl)pyrrolidin-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Amines, thiols, aprotic solvents, mild to moderate temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated aromatic rings.
Substitution: Substituted derivatives with new functional groups replacing the chloro or fluoro atoms.
Aplicaciones Científicas De Investigación
(S)-N,N-Bis(2-chloro-4-fluorobenzyl)pyrrolidin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-N,N-Bis(2-chloro-4-fluorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, metabolic regulation, and gene expression modulation.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Bis(2-chlorobenzyl)pyrrolidin-3-amine
- N,N-Bis(4-fluorobenzyl)pyrrolidin-3-amine
- N,N-Bis(2-chloro-4-fluorobenzyl)piperidin-3-amine
Uniqueness
(S)-N,N-Bis(2-chloro-4-fluorobenzyl)pyrrolidin-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
820983-96-8 |
|---|---|
Fórmula molecular |
C18H18Cl2F2N2 |
Peso molecular |
371.2 g/mol |
Nombre IUPAC |
(3S)-N,N-bis[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C18H18Cl2F2N2/c19-17-7-14(21)3-1-12(17)10-24(16-5-6-23-9-16)11-13-2-4-15(22)8-18(13)20/h1-4,7-8,16,23H,5-6,9-11H2/t16-/m0/s1 |
Clave InChI |
YMNGOMBMDQBZQA-INIZCTEOSA-N |
SMILES isomérico |
C1CNC[C@H]1N(CC2=C(C=C(C=C2)F)Cl)CC3=C(C=C(C=C3)F)Cl |
SMILES canónico |
C1CNCC1N(CC2=C(C=C(C=C2)F)Cl)CC3=C(C=C(C=C3)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


